molecular formula C6H6INO B1331435 2-Iodo-3-methoxypyridine CAS No. 93560-55-5

2-Iodo-3-methoxypyridine

Cat. No.: B1331435
CAS No.: 93560-55-5
M. Wt: 235.02 g/mol
InChI Key: NJFRZBAZMPWJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxypyridine typically involves the iodination of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines
  • Aldehydes and acids from oxidation
  • Biaryl compounds from coupling reactions

Scientific Research Applications

2-Iodo-3-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Iodo-3-methoxypyridine exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 2-Iodo-4-methoxypyridine
  • 3-Iodo-2-methoxypyridine
  • 2-Iodo-5-methoxypyridine

Comparison: 2-Iodo-3-methoxypyridine is unique due to the specific positioning of the iodine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behaviors and applications .

Properties

IUPAC Name

2-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFRZBAZMPWJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355761
Record name 2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93560-55-5
Record name 2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-iodopyridin-3-ol (45.3 mg, 0.205 mmol) in DMF (3 mL) was added Cs2CO3 (334 mg, 1.030 mmol) and MeI (25 μL, 0.410 mmol). After 1 hour, the reaction was poured into water (10 mL), diluted with EtOAc (20 mL), washed with water (3×10 mL) and brine (10 mL). The organic layer was dried over Na2SO4, filtered, and concentrated to afford 2-iodo-3-methoxypyridine. LCMS=236.1 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 8.00 (dd, J=1.4, 4.6 Hz, 1H), 7.20 (dd, J=4.6, 8.0 Hz, 1H), 7.00 (dd, 1.4, 8.3 Hz, 1H), 3.90 (s, 3H).
Quantity
45.3 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-methoxypyridine
Reactant of Route 2
2-Iodo-3-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-methoxypyridine
Reactant of Route 5
2-Iodo-3-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Iodo-3-methoxypyridine
Customer
Q & A

Q1: What is the role of 2-Iodo-3-methoxypyridine in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine?

A1: this compound serves as one of the two starting materials in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine, as described in the paper "Synthesen von hydroxylierten Bipyridinen, II. – 3,4′-Dihydroxy-2,3′-bipyridine" []. This compound undergoes a Nickel(0)-catalyzed coupling reaction with 3-bromo-4-methoxypyridine to yield the dimethyl ether of 3,4′-Dihydroxy-2,3′-bipyridine. Subsequent ether cleavage then yields the desired final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.